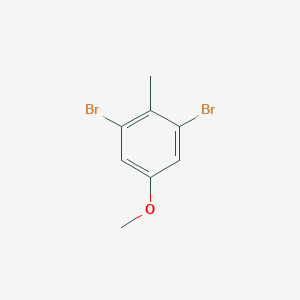

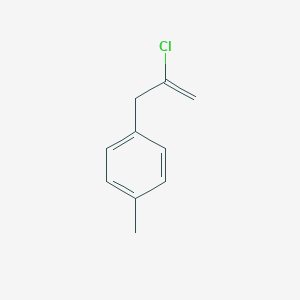

![molecular formula C9H12OS B084808 Ethanol, 2-[(4-methylphenyl)thio]- CAS No. 13290-16-9](/img/structure/B84808.png)

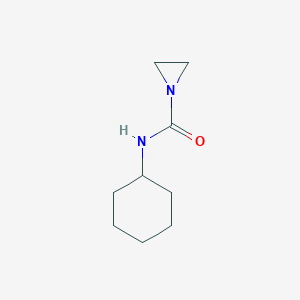

Ethanol, 2-[(4-methylphenyl)thio]-

Vue d'ensemble

Description

Ethanol, 2-[(4-methylphenyl)thio]-, also known as 4-methylthio-2-nitrobenzene, is a chemical compound with various applications in scientific research. It is a nitroaromatic compound that is commonly used as a reagent in the synthesis of other chemicals.

Applications De Recherche Scientifique

Receptor Differentiation

Ethanol derivatives with structural modifications, such as adding methyl or ethyl groups, have been used to differentiate between β-1 and β-2 receptor types. This differentiation is crucial in understanding receptor functions in various tissues and developing targeted therapies (Lands, Ludueña, & Buzzo, 1967).

Synthesis of Benzodiazepine Derivatives

A mild and efficient protocol for synthesizing benzodiazepine derivatives involves the use of ethanol derivatives in a one-pot, three-component condensation process. This method offers advantages like convenient operation and excellent yields, making it valuable in pharmaceutical research (Xiao-qing Li & Lan-zhi Wang, 2014).

Organic Photovoltaic Applications

Ethanol derivatives have been applied in the modification of organic photovoltaic devices, improving their performance. The alcohol treatment on polymer solar cells alters the internal film morphology and enhances device efficiency, which is crucial for the development of more efficient solar energy solutions (Shuai Guo et al., 2015).

Catalytic Activities in Organic Synthesis

In organic synthesis, ethanol derivatives have been utilized as ligands in transition-metal complexes for catalytic reactions such as cross-couplings. This application demonstrates the versatility of ethanol derivatives in facilitating complex organic reactions, contributing to advancements in synthetic chemistry (Hongze Liang, Ito, & Yoshifuji, 2004).

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQIPSCAOIEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065401 | |

| Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13290-16-9 | |

| Record name | 2-[(4-Methylphenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-methylphenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

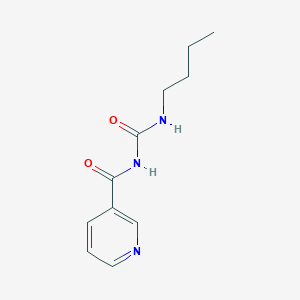

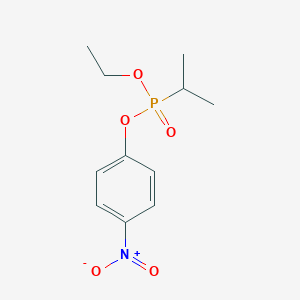

![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)

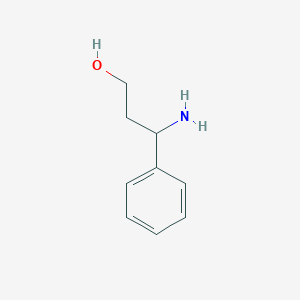

![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)

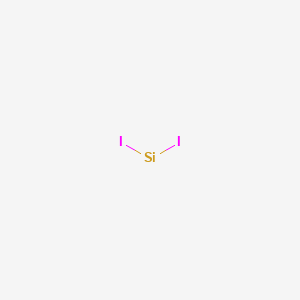

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)